Dehydrobruceine B

antitrypanosomal structure-activity relationship quassinoid comparator

Dehydrobruceine B (DHB, CAS 53730-90-8, C₂₃H₂₆O₁₁, MW 478.45) is a C-20 quassinoid isolated from Brucea javanica and related Simaroubaceae species. DHB belongs to a class of highly oxygenated triterpenoids that includes bruceine B, brusatol, and dehydrobruceine A.

Molecular Formula C23H26O11
Molecular Weight 478.4 g/mol
Cat. No. B12402433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrobruceine B
Molecular FormulaC23H26O11
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESCC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC
InChIInChI=1S/C23H26O11/c1-8-10-5-12-22-7-32-23(20(30)31-4,17(22)15(19(29)34-12)33-9(2)24)18(28)14(27)16(22)21(10,3)6-11(25)13(8)26/h6,12,14-18,25,27-28H,5,7H2,1-4H3/t12-,14-,15-,16-,17-,18+,21+,22-,23+/m1/s1
InChIKeyJXTROYJRNXSSKW-XUVISEOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrobruceine B: A Quassinoid with Defined Differentiating Quantitative Activity Data for Research Procurement


Dehydrobruceine B (DHB, CAS 53730-90-8, C₂₃H₂₆O₁₁, MW 478.45) is a C-20 quassinoid isolated from Brucea javanica and related Simaroubaceae species [1]. DHB belongs to a class of highly oxygenated triterpenoids that includes bruceine B, brusatol, and dehydrobruceine A. Unlike its more potent congeners, DHB exhibits a unique pharmacological profile characterized by modest direct cytotoxicity but pronounced synergistic activity with cisplatin via mitochondrial apoptotic pathway engagement and Nrf2 suppression [2][3]. Selection of DHB over structurally similar quassinoids must be guided by quantitative activity differentials rather than assumed class-level equivalence.

Why Dehydrobruceine B Cannot Be Interchanged with Bruceine B or Brusatol: Quantitative Activity Divergence


Although dehydrobruceine B shares the quassinoid scaffold with bruceine B and brusatol, key structural differences—specifically the absence of a diosphenol moiety in ring A and alterations at the C-15 side chain—produce order-of-magnitude differences in target potency that preclude simple functional substitution [1]. In antitrypanosomal assays, DHB is approximately 900-fold less active than bruceine B, while in anti-babesial models, DHB exhibits IC₅₀ values roughly 400-fold higher than brusatol [2]. Conversely, DHB demonstrates a cisplatin-synergy phenotype at low micromolar concentrations that is quantitatively distinct from the direct cytotoxic mechanisms of other quassinoids [3]. These divergences mean that procurement decisions based solely on quassinoid class membership risk acquiring a compound with fundamentally different potency, selectivity, and application suitability.

Dehydrobruceine B: Quantitative Differentiation Evidence Against Closest Quassinoid Comparators


Antitrypanosomal Activity: Dehydrobruceine B Is ~900-Fold Less Potent Than Bruceine B Against T. evansi

In a direct head-to-head comparison within the same study, dehydrobruceine B was approximately 900 times less active than its parent compound bruceine B against Trypanosoma evansi trypomastigotes. While bruceine B exhibited an IC₅₀ in the range of 2.9–17.8 nM, comparable to standard trypanocidal drugs diminazene aceturate (IC₅₀ = 8.8 nM) and suramin (IC₅₀ = 43.2 nM), dehydrobruceine B was essentially inactive by comparison [1]. This fold-difference was attributed to the absence of the diosphenol moiety in ring A and modifications at the C-15 side chain, establishing a clear SAR threshold that makes DHB unsuitable as a substitute for bruceine B in antitrypanosomal applications [1].

antitrypanosomal structure-activity relationship quassinoid comparator

Anti-Babesial Activity: Dehydrobruceine B Exhibits IC₅₀ of 308.2 ng/mL, ~416-Fold Weaker Than Brusatol (0.74 ng/mL)

In a cross-study comparable dataset from the same research group, dehydrobruceine B was ranked among 10 quassinoids for in vitro activity against Babesia gibsoni. Dehydrobruceine B displayed an IC₅₀ of 308.2 ng/mL, which is approximately 416-fold higher (weaker) than brusatol (IC₅₀ = 0.74 ng/mL), ~77-fold weaker than bruceine A (IC₅₀ = 4.0 ng/mL), and ~23-fold weaker than bruceantinol (IC₅₀ = 12.0 ng/mL) [1]. Notably, DHB was also less active than the standard drug diminazene aceturate (IC₅₀ = 70.5 ng/mL), whereas brusatol and bruceine A far surpassed the drug's potency [1]. This quantitative ranking places DHB among the least active quassinoids in this panel.

anti-babesial Babesia gibsoni quassinoid potency ranking

Lung Cancer Cell Cytotoxicity: DHB IC₅₀ of 0.3–1.0 μM on NCI-H292/MSTO-211H Versus Bruceine B IC₅₀ of 1.3 μM on A549

In a systematic MTT-based screening of quassinoids from B. javanica against lung cancer cell lines, dehydrobruceine B (compound 3) exhibited IC₅₀ values in the range of 0.3–1.0 μM against NCI-H292 and MSTO-211H cells, demonstrating selective potency against these two lines [1]. By comparison, bruceine B displayed an IC₅₀ of 1.3 μM against A549 cells in independent testing, while brusatol showed substantially higher potency with an IC₅₀ of 109 nM (0.109 μM) on A549 cells [2][3]. Notably, DHB at 1 μM exhibited minimal direct cytotoxicity on A549 cells, which was exploited for its cisplatin synergy phenotype (see Item 4). This cell-line-dependent potency profile—effective on NCI-H292/MSTO-211H but relatively weak on A549—distinguishes DHB from the broad-spectrum cytotoxicity of brusatol.

lung cancer cytotoxicity quassinoid selectivity

Cisplatin Synergy: DHB at 1 μM Enhances Cisplatin Cytotoxicity in A549 Cells Where Direct DHB Monotherapy Is Ineffective

In a dedicated synergy study, dehydrobruceine B at a low-toxicity concentration of 1 μM was combined with cisplatin (3–18 μM) in A549 lung cancer cells over 48 hours. While DHB alone at 1 μM did not significantly reduce cell viability, the DHB + cisplatin combination produced a synergistic decrease in viability and a corresponding increase in apoptosis compared to cisplatin alone [1]. Mechanistically, DHB enhanced mitochondrial membrane potential depolarization, cytochrome c release, and caspase-3/-9/PARP cleavage in cisplatin-treated cells. Critically, DHB suppressed Nrf2 protein levels—a transcription factor constitutively overexpressed in A549 cells that drives chemoresistance—thereby increasing intracellular ROS and sensitizing cells to cisplatin-induced apoptosis [1]. This functional synergy phenotype is not reported for bruceine B or dehydrobruceine A at comparable concentrations in the same cell line.

cisplatin sensitization chemotherapy synergy Nrf2 suppression

Nrf2 Pathway Inhibition: DHB Suppresses Keap1-Nrf2, a Mechanism Shared with but Quantitatively Distinct from Brusatol

Both dehydrobruceine B and brusatol have been reported to suppress the Nrf2 antioxidant pathway, but the context and concentration-dependence differ substantially. DHB reduces Nrf2 protein levels in A549 cells at 1 μM with 48 h treatment, primarily as a mechanism to enhance cisplatin sensitivity [1]. Brusatol, by contrast, inhibits Nrf2 at effective concentrations <50 nM in A549 cells and reduces Nrf2 protein levels through ubiquitination and degradation at concentrations that are independently cytotoxic [2]. This ~20-fold difference in effective Nrf2-suppressive concentration means that DHB can be used at concentrations that suppress Nrf2 without triggering direct apoptosis, enabling cleaner dissection of Nrf2-dependent chemoresistance mechanisms. No published direct head-to-head comparison of DHB and brusatol on Nrf2 target gene expression (e.g., HO-1, NQO1) under identical conditions is currently available, limiting this to class-level inference .

Nrf2 inhibition chemoresistance Keap1-Nrf2 pathway

Structure-Antitrypanosomal Activity Relationship: Dehydrobruceine A (2100×) and Dehydrobruceine B (900×) Are Both Inactive, Confirming a Class-Wide SAR That Distinguishes Dehydro-Quassinoids

The comprehensive SAR analysis in Bawm et al. (2008) evaluated 15 C-20 quassinoids, including three dehydro-derivatives: dehydrobruceine A, dehydrobruceine B, and dehydrobrusatol. All three dehydro-analogs were dramatically less active than their parent compounds—by factors of 2100, 900, and 1200, respectively [1]. This consistent pattern establishes that hydrogenation/saturation of the diosphenol moiety in ring A abolishes antitrypanosomal activity across multiple quassinoid scaffolds, making this a class-level property rather than a compound-specific anomaly. For researchers studying antitrypanosomal quassinoids, any dehydro-analog (including DHB) should be excluded from active candidate libraries based on this SAR rule [1].

quassinoid SAR diosphenol moiety antitrypanosomal

Dehydrobruceine B: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Cisplatin Chemo-Sensitization Studies in Nrf2-Overexpressing Lung Cancer Models

Dehydrobruceine B is specifically suited for experiments designed to dissect Nrf2-dependent cisplatin resistance in A549 cells. At 1 μM, DHB is non-cytotoxic as monotherapy yet enhances cisplatin-induced apoptosis through mitochondrial depolarization, Bax upregulation, and Nrf2 suppression [1]. This profile is not achievable with brusatol, whose direct cytotoxicity at Nrf2-suppressive concentrations (<50 nM) confounds synergy interpretation [2]. Researchers should verify DHB lot purity (≥98% by HPLC) and confirm the absence of contaminating brusatol or bruceine B via LC-MS before use, as trace contamination of the more potent analog could invalidate synergy data.

Quassinoid Structure-Activity Relationship (SAR) Reference Compound for Ring A Diosphenol Studies

DHB serves as an essential negative-control comparator in quassinoid SAR panels. Its saturated ring A (dehydro- structure) produces ~900-fold loss of antitrypanosomal activity compared to bruceine B, establishing a validated SAR benchmark [1]. Similarly, in anti-babesial assays, DHB's IC₅₀ of 308.2 ng/mL versus brusatol's 0.74 ng/mL provides a ~416-fold activity differential that defines the structural requirements for anti-babesial potency [2]. Any SAR study evaluating quassinoid ring A modifications should include DHB as the dehydro-reference standard.

Selective Lung Cancer Cell-Line Profiling with Reduced Off-Target Cytotoxicity

DHB exhibits a cell-line-selective cytotoxicity profile: IC₅₀ of 0.3–1.0 μM on NCI-H292 and MSTO-211H cells, yet minimal direct toxicity on A549 cells at 1 μM [1]. This selectivity contrasts with brusatol's broad-spectrum cytotoxicity (IC₅₀ <1 μM across 457 cancer lines). Researchers profiling quassinoid sensitivity across lung cancer subtypes should procure DHB to assess cell-line-specific vulnerability patterns that are masked by highly potent, non-selective analogs.

Mitochondrial Apoptosis Pathway Studies Requiring Separable Direct and Synergistic Effects

DHB activates the mitochondrial intrinsic apoptotic pathway (MMP loss, cytochrome c release, caspase-9/-3 cleavage, PARP cleavage) both as a single agent and as a cisplatin enhancer [1][2]. Because DHB's direct apoptosis-inducing concentration in sensitive lines (0.3–1.0 μM) is distinct from its non-cytotoxic synergy concentration (1 μM in A549), researchers can experimentally separate the two modes of mitochondrial pathway engagement. This property is valuable for mechanistic studies requiring titration of pro-apoptotic signaling strength.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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